Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a cyanophenyl group, and an ester functional group. Its molecular formula is C15H16N2O3, and it has a molecular weight of 272.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary widely, depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a tool for studying biological processes, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action for Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (2-cyanophenyl)acetate: This compound shares a similar structure but lacks the piperidine ring.
2-(2-Cyanophenyl)-N-phenylacetamide: This compound has a similar cyanophenyl group but differs in its amide functional group.
Uniqueness
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is unique due to its combination of a piperidine ring, a cyanophenyl group, and an ester functional group. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Biological Activity
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate is a complex organic compound characterized by a piperidine ring, a cyano group, and an ester functional group. Its molecular formula is C15H16N2O3 with a molecular weight of 272.30 g/mol. This compound has garnered significant attention in the fields of chemistry and pharmaceuticals due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The structural features of this compound are crucial for its biological interactions. The presence of the piperidine ring imparts unique chemical properties that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16N2O3 |
Molecular Weight | 272.30 g/mol |
IUPAC Name | This compound |
CAS Number | 2060040-44-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group and piperidine ring are believed to play critical roles in binding to enzymes or receptors, thereby modulating their activity. The ester group may enhance the compound's solubility and bioavailability, which are essential for its therapeutic effects.
Research Findings
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Antidepressant Effects : Similar piperidine derivatives have been studied for their potential antidepressant properties, suggesting that this compound may also have such effects.
- Anticancer Activity : Some studies have shown that piperidine derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways.
Case Studies
- Antidepressant Activity : A study investigated the effects of piperidine derivatives on serotonin uptake, revealing that modifications in the structure could significantly enhance their efficacy as antidepressants.
- Anticancer Properties : Another research paper focused on the anticancer potential of related compounds, demonstrating that they could induce apoptosis in cancer cells through specific signaling pathways.
Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-(4-cyanophenyl)acetate | Lacks piperidine ring | Limited biological activity |
Methyl 2-(2-cyanophenyl)acetate | Different cyano group position | Varies; less potent than related compounds |
The presence of the piperidine ring in this compound is significant as it contributes to distinct chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C15H16N2O3/c1-20-15(19)10-17-6-5-13(8-14(17)18)12-4-2-3-11(7-12)9-16/h2-4,7,13H,5-6,8,10H2,1H3 |
InChI Key |
NFYMFVVHBNQWEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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